The synthesis of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves several key steps:
The molecular structure of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C22H19ClN4O2S |
Molecular Weight | 426.9 g/mol |
InChI | InChI=1S/C22H19ClN4O2S |
SMILES | CC=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F |
The chemical reactions involving 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide are primarily centered around its reactivity due to the functional groups present:
These reactions are crucial for modifying the compound's properties for various applications in medicinal chemistry and drug development.
The mechanism of action for 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within biological systems:
The presence of both sulfanyl and acetamide groups enhances its binding affinity and specificity towards these targets, which is critical for its potential therapeutic effects.
The physical and chemical properties of 2-{[4-oxo-3-(prop-2-en-1-y)-3H,4H,5H-pyrimido[5,4-b]indol -2 -yl]sulfanyl}acetamide include:
The applications of 2-{[4 -oxo -3 - (prop - 2 -en - 1 - yl) - 3 H , 4 H , 5 H -pyrimido [5 , 4 -b ] indol - 2 - yl ] sulfanyl } acetamide are diverse:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: